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molecular formula C13H13NO3 B1194580 2-(4-Morpholinyl)-4H-1-benzopyran-4-one CAS No. 130735-56-7

2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Cat. No. B1194580
M. Wt: 231.25 g/mol
InChI Key: QNFWERYZJLBANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673906B2

Procedure details

EDCI (102 mg, 0.53 mmol) was added in one portion to 8-(1-(3,5-difluorophenylamino) ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (200 mg, 0.35 mmol, enantiomer 2 ([α]D20°-102°, described as a starting material in Example 7.0a), (S)-pyrrolidin-3-ol (0.043 mL, 0.53 mmol) and HOPO (47.1 mg, 0.42 mmol) dissolved in DCM (2 mL) in a screwcap vial. The resulting solution was stirred at RT for 5 min then 50° C. for 30 min. More EDCI (˜50 mg) was added to complete the reaction. The solution was washed with a 10% aq. citric acid solution, water, brine and dried over magnesium sulfate. The solvent was evaporated and the crude product purified by flash chromatography on silica gel (40 g) eluting with 0 to 10% MeOH in DCM. The solvent was evaporated to dryness to afford 8-(1-(3,5-difluorophenylamino)ethyl)-6-(S)-3-hydroxypyrrolidine-1-carbonyl)-2-morpholino-4H-chromen-4-one (95%) as a off-white foam. Mass Spectrum: M+H+ 500. NMR Spectrum (CDCl3): 1.60 (d, 3H), 1.89-2.11 (m, 1H), 2.54 (bs, 0.5H), 2.81 (bs, 0.5H), 3.29-3.43 (m, 2H), 3.51 (bs, 4H), 3.64-3.78 (m, 2H), 3.79-3.91 (m, 5H), 4.42 (bs, 0.5H), 4.54 (bs, 0.5H), 4.59 (bs, 0.5H), 4.70 (bs, 0.5H), 4.87-4.95 (m, 1H), 5.54 (bs, 1H), 5.89-6.01 (m, 2H), 6.09 (dd, 1H), 7.85 (s, 0.5H), 7.87 (s, 0.5H), 8.18 (bs, 0.5H), 8.25 (bs, 0.5H).
Name
Quantity
102 mg
Type
reactant
Reaction Step One
Name
8-(1-(3,5-difluorophenylamino) ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step Two
Name
Quantity
47.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.FC1C=C(NC([C:23]2[CH:24]=[C:25](C(O)=O)[CH:26]=[C:27]3[C:32]=2[O:31][C:30]([N:33]2[CH2:38][CH2:37][O:36][CH2:35][CH2:34]2)=[CH:29][C:28]3=[O:39])C)C=C(F)C=1.N1CC[C@H](O)C1.OP=O>C(Cl)Cl>[O:36]1[CH2:37][CH2:38][N:33]([C:30]2[O:31][C:32]3[C:27]([C:28](=[O:39])[CH:29]=2)=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:34][CH2:35]1

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
8-(1-(3,5-difluorophenylamino) ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Step Two
Name
Quantity
0.043 mL
Type
reactant
Smiles
N1C[C@H](CC1)O
Step Three
Name
Quantity
47.1 mg
Type
reactant
Smiles
OP=O
Step Four
Name
Quantity
50 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
50° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The solution was washed with a 10% aq. citric acid solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash chromatography on silica gel (40 g)
WASH
Type
WASH
Details
eluting with 0 to 10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1CCN(CC1)C=1OC2=CC=CC=C2C(C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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